

An In-depth Technical Guide on 6-Amino-9H-purine-8-thiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-9H-purine-8-thiol

Cat. No.: B505620

[Get Quote](#)

CAS Number: 7390-62-7

Synonyms: 8-Mercaptoadenine, 6-Amino-8-mercaptopurine, Meradine

Introduction

6-Amino-9H-purine-8-thiol, also known as 8-Mercaptoadenine, is a sulfur-containing purine analog. As a member of the thiopurine class of compounds, it is structurally related to endogenous purines like adenine and guanine, as well as to clinically important antimetabolite drugs such as 6-mercaptopurine.^[1] Thiopurines are known to interfere with purine metabolism and nucleic acid synthesis, forming the basis of their application as immunosuppressants and chemotherapeutic agents.^{[1][2]} **6-Amino-9H-purine-8-thiol** serves as a key intermediate in the synthesis of more complex purine derivatives, including potential antiviral and anticancer agents.^[3] Its biological activity is notably linked to its function as an inhibitor of SUG1, a critical component of the 26S proteasome, implicating it in the regulation of protein degradation and gene transcription.^[4] This guide provides a comprehensive overview of its chemical properties, synthesis, biological mechanism of action, and relevant experimental protocols for research and drug development professionals.

Physicochemical and Safety Data

The fundamental properties of **6-Amino-9H-purine-8-thiol** are summarized below. This data is critical for handling, storage, and experimental design.

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	7390-62-7	[No Source]
Molecular Formula	C ₅ H ₅ N ₅ S	[No Source]
Molecular Weight	167.19 g/mol	[No Source]
Appearance	Solid	[No Source]
Melting Point	>300 °C	[No Source]
Storage Temperature	2-8°C	[No Source]
SMILES	NC1=NC=NC2=C1N=C(S)N2	[No Source]
InChI Key	BHVOFCPOXNYVCE- UHFFFAOYSA-N	[No Source]

Safety and Handling

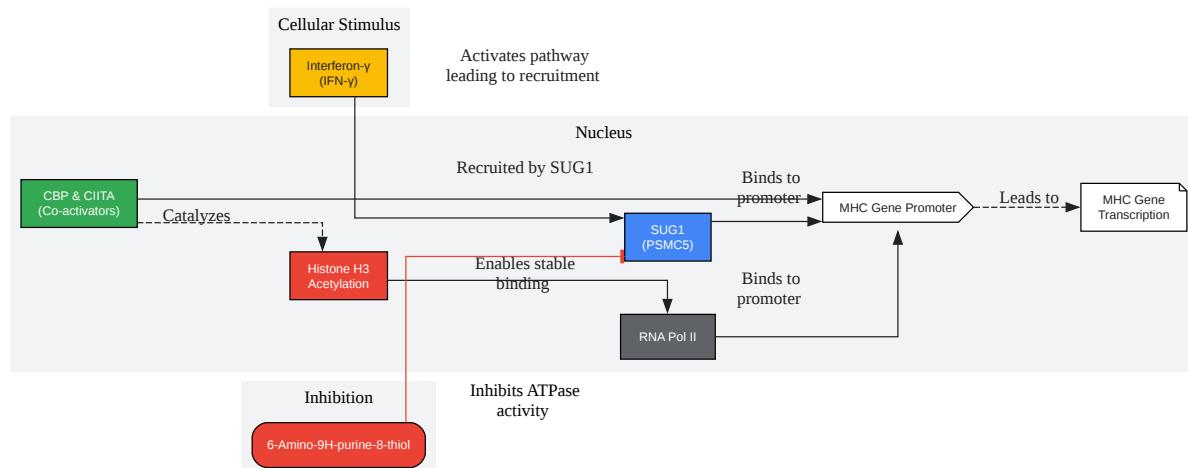
Hazard Class	GHS Classification	Precautionary Statements	Reference(s)
Acute Toxicity, Oral	Category 4 (H302: Harmful if swallowed)	P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[No Source]
Skin Irritation	Category 2 (H315: Causes skin irritation)	P302 + P352: IF ON SKIN: Wash with plenty of water.	[No Source]
Eye Irritation	Category 2A (H319: Causes serious eye irritation)	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[No Source]
Target Organ Toxicity	STOT SE 3 (H335: May cause respiratory irritation)	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.	[No Source]

Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment such as safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.

Biological Activity and Mechanism of Action

The primary known mechanism of action for **6-Amino-9H-purine-8-thiol** is the inhibition of SUG1.

SUG1 Inhibition and the 26S Proteasome


SUG1 (also known as PSMC5) is an essential ATPase subunit of the 19S regulatory particle of the 26S proteasome.^[4] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, a critical process for maintaining cellular homeostasis.^[4] Beyond its role in proteolysis, SUG1 has distinct functions in transcriptional regulation.^[4] By inhibiting the ATPase activity of SUG1, **6-Amino-9H-purine-8-thiol** can disrupt both proteasomal function and SUG1-dependent gene transcription.

Impact on Transcriptional Regulation

SUG1 plays a crucial role in the transcription of Major Histocompatibility Complex (MHC) class I and class II genes, which are vital for the adaptive immune response. The proposed signaling pathway is as follows:

- Initiation: Upon cellular stimulation (e.g., by interferon-gamma), transcription factors like IRF-7 and IRF-8 are activated.^[5]
- SUG1 Recruitment: SUG1 is recruited to the promoters of MHC genes.
- Co-activator Recruitment: The presence of SUG1 at the promoter is necessary for the subsequent recruitment of the co-activators CREB-binding protein (CBP) and the class II transactivator (CIITA).
- Chromatin Remodeling: CBP, a histone acetyltransferase, acetylates histones (e.g., H3), leading to a more open chromatin structure.
- Transcription: This open chromatin state allows for the sustained recruitment and activity of RNA Polymerase II, resulting in the transcription of MHC genes.

Inhibition of SUG1 by **6-Amino-9H-purine-8-thiol** is expected to disrupt this cascade, preventing the recruitment of CBP and CIITA, reducing histone acetylation, and ultimately downregulating the expression of MHC genes.

[Click to download full resolution via product page](#)

SUG1-mediated transcriptional activation pathway and point of inhibition.

Biological Data

Quantitative inhibitory data, such as IC_{50} values for **6-Amino-9H-purine-8-thiol** against SUG1, are not readily available in publicly accessible literature. However, related 8-mercaptopoadenine derivatives have shown high potency in biological assays. For instance, 9-Benzyl-2-butoxy-8-mercaptopoadenine was identified as a potent inducer of interferon with a Minimum Effective Concentration (MEC) of 0.001 μ M. While this activity is not directly equivalent to SUG1 inhibition, it highlights the potential for high biological activity within this chemical class.

Experimental Protocols

Detailed experimental protocols for the synthesis of and biological assays involving **6-Amino-9H-purine-8-thiol** are provided below.

Representative Synthesis Protocol

A specific, detailed synthesis protocol for **6-Amino-9H-purine-8-thiol** is not readily available. The following is a representative procedure based on common synthetic routes for 8-thiopurines, such as the reaction of an 8-halopurine with a sulfur nucleophile.

Reaction: Conversion of 8-Bromoadenine to 8-Mercaptoadenine.

Materials:

- 8-Bromoadenine
- Thiourea ($\text{CH}_4\text{N}_2\text{S}$)
- Ethanol, absolute
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Deionized water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-bromoadenine (1 equivalent) in absolute ethanol.
- Nucleophilic Displacement: Add thiourea (1.2 equivalents) to the suspension.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a solution of sodium hydroxide (2.5 equivalents) in water.

- Second Reflux: Heat the mixture to reflux again for 1-2 hours to hydrolyze the isothiouronium intermediate.
- Precipitation: Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated HCl to a pH of ~5-6. The product, **6-Amino-9H-purine-8-thiol**, will precipitate out of the solution.
- Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and cold ethanol.
- Drying: Dry the purified product under vacuum to yield **6-Amino-9H-purine-8-thiol** as a solid.

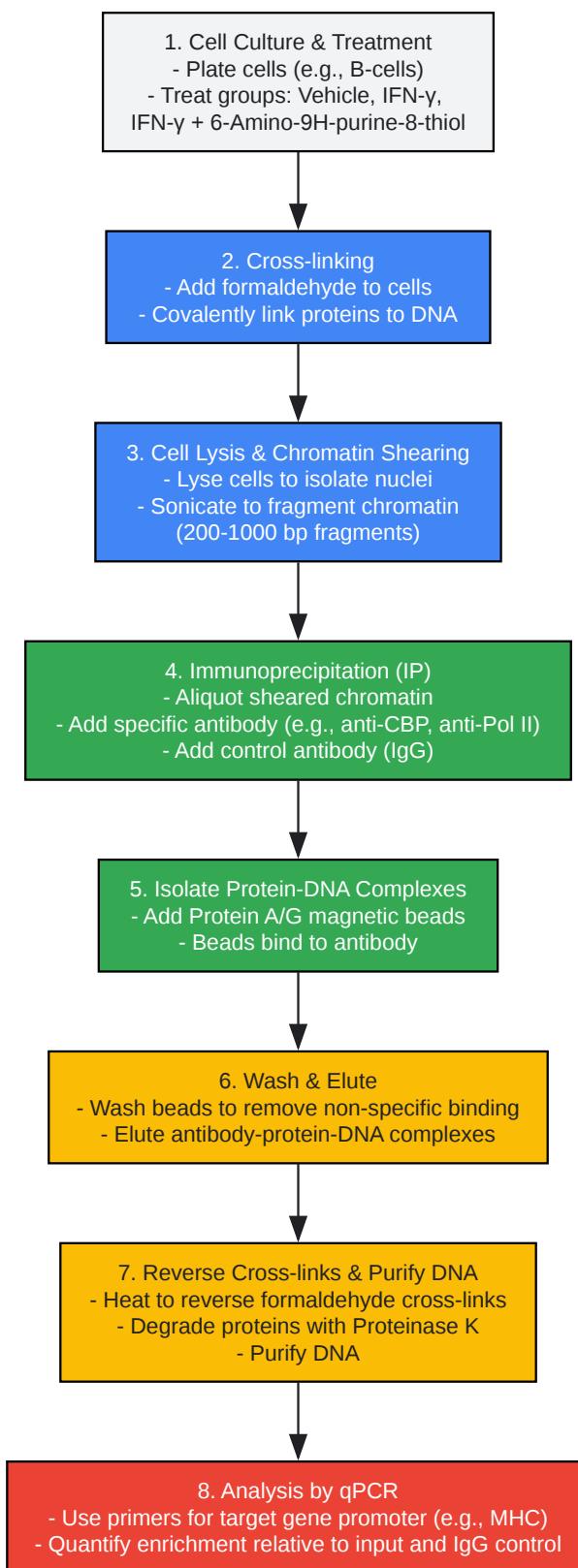
In Vitro Proteasome Activity Assay

This protocol describes a method to assess the inhibitory effect of **6-Amino-9H-purine-8-thiol** on the chymotrypsin-like activity of the proteasome in cell lysates.[6][7]

Materials:

- Cultured cells (e.g., Jurkat, HeLa)
- **6-Amino-9H-purine-8-thiol** (test inhibitor)
- MG-132 (positive control proteasome inhibitor)
- Proteasome Lysis/Assay Buffer
- Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
- Black, opaque 96-well microplate
- Fluorescent plate reader (Ex/Em = 350/440 nm)

Procedure:


- Cell Lysate Preparation:
 - Culture cells to the desired density.

- Harvest cells and wash twice with ice-cold PBS.
- Lyse the cells in Proteasome Lysis Buffer on ice.
- Clarify the lysate by centrifugation (e.g., 16,000 x g for 20 min at 4°C).
- Determine the protein concentration of the supernatant (e.g., using a BCA assay).
- Assay Setup (in 96-well plate):
 - For each sample, prepare three wells: (1) Total Activity, (2) Inhibitor Background (with MG-132), and (3) Test Compound.
 - Add 50 µL of cell lysate to each well.
 - To the "Inhibitor Background" well, add MG-132 to a final concentration of 20 µM.
 - To the "Test Compound" wells, add **6-Amino-9H-purine-8-thiol** at various final concentrations. Add vehicle (e.g., DMSO) to the "Total Activity" and "Inhibitor Background" wells.
 - Pre-incubate the plate at 37°C for 15 minutes.
- Reaction Initiation:
 - Prepare a master mix of the fluorogenic substrate (Suc-LLVY-AMC) in Assay Buffer.
 - Add the substrate solution to all wells to initiate the reaction (final concentration ~100 µM).
- Measurement:
 - Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.
 - Measure the increase in fluorescence (Ex/Em = 350/440 nm) kinetically over 30-60 minutes.
- Data Analysis:

- Calculate the rate of reaction (RFU/min) for each well from the linear portion of the kinetic curve.
- Calculate the percent inhibition for each concentration of the test compound.

Chromatin Immunoprecipitation (ChIP) Assay Workflow

This workflow is designed to test the hypothesis that **6-Amino-9H-purine-8-thiol** inhibits SUG1 function, thereby preventing the recruitment of transcription machinery to a target gene promoter (e.g., an MHC gene).[\[8\]](#)[\[9\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Applications in Research and Drug Development

6-Amino-9H-purine-8-thiol is a valuable tool for researchers in several areas:

- Chemical Biology: As a specific inhibitor of the proteasome subunit SUG1, it can be used as a chemical probe to dissect the diverse roles of SUG1 in protein degradation, DNA repair, and transcriptional regulation.
- Immunology: Given SUG1's role in MHC gene expression, this compound can be used to study the regulation of antigen presentation pathways and their impact on adaptive immunity.
- Oncology: The proteasome is a validated target in cancer therapy. Inhibiting a specific ATPase subunit like SUG1 may offer a more targeted approach to disrupting proteasome function in cancer cells, potentially leading to novel therapeutic strategies.[4]
- Drug Discovery: The purine scaffold is a well-established "privileged structure" in medicinal chemistry. **6-Amino-9H-purine-8-thiol** serves as a versatile starting material for the synthesis of compound libraries aimed at developing new inhibitors for various therapeutic targets.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Thiopurine - Wikipedia [en.wikipedia.org]
2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
3. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
4. scbt.com [scbt.com]
5. The feedback phase of type I interferon induction in dendritic cells requires interferon regulatory factor 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Analysis of in vivo transcription factor recruitment by chromatin immunoprecipitation of mouse embryonic kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatin immunoprecipitation assay as a tool for analyzing transcription factor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- To cite this document: BenchChem. [An In-depth Technical Guide on 6-Amino-9H-purine-8-thiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b505620#6-amino-9h-purine-8-thiol-cas-number-7390-62-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com